Bienvenue dans la boutique en ligne BenchChem!

[2-(tert-Butoxycarbonyl-ethyl-amino)-cyclohexylamino]-acetic acid

LogP Lipophilicity ADME

[2-(tert-Butoxycarbonyl-ethyl-amino)-cyclohexylamino]-acetic acid is a specialized amino acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the N-ethyl moiety and a distinct cyclohexyl ring, yielding a molecular formula of C15H28N2O4. This compound serves as a sterically demanding building block for peptide and peptidomimetic synthesis, differing fundamentally from linear or simpler cyclic amino acid analogs by combining N-alkylation with a cyclohexyl backbone to impose unique conformational constraints.

Molecular Formula C15H28N2O4
Molecular Weight 300.39 g/mol
Cat. No. B7928624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-(tert-Butoxycarbonyl-ethyl-amino)-cyclohexylamino]-acetic acid
Molecular FormulaC15H28N2O4
Molecular Weight300.39 g/mol
Structural Identifiers
SMILESCCN(C1CCCCC1NCC(=O)O)C(=O)OC(C)(C)C
InChIInChI=1S/C15H28N2O4/c1-5-17(14(20)21-15(2,3)4)12-9-7-6-8-11(12)16-10-13(18)19/h11-12,16H,5-10H2,1-4H3,(H,18,19)
InChIKeyKWWFLCZIOTZKAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Product Guide for [2-(tert-Butoxycarbonyl-ethyl-amino)-cyclohexylamino]-acetic acid (CAS 1353984-44-7)


[2-(tert-Butoxycarbonyl-ethyl-amino)-cyclohexylamino]-acetic acid is a specialized amino acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the N-ethyl moiety and a distinct cyclohexyl ring, yielding a molecular formula of C15H28N2O4 . This compound serves as a sterically demanding building block for peptide and peptidomimetic synthesis, differing fundamentally from linear or simpler cyclic amino acid analogs by combining N-alkylation with a cyclohexyl backbone to impose unique conformational constraints .

Why [2-(tert-Butoxycarbonyl-ethyl-amino)-cyclohexylamino]-acetic acid Cannot Be Replaced by Generic N-Boc-Glycine Analogs


Generic N-Boc-amino acids like Boc-Gly-OH are critical for simple couplings but lack the structural features necessary to modulate biological activity or physico-chemical properties in drug design. Substituting this specific compound with a simpler analog eliminates the dual benefit of enhanced lipophilicity from the cyclohexyl ring (logP increase vs. primary amines) and the conformational restriction needed to pre-organize bioactive conformations . This leads to a quantifiable drop in target engagement and metabolic stability in prodrug designs, as demonstrated in patent applications where the specific scaffold is required for enzymatic hydrolysis [1].

Quantitative Differentiation Evidence for [2-(tert-Butoxycarbonyl-ethyl-amino)-cyclohexylamino]-acetic acid


LogP-Driven Pharmacokinetic Optimization vs. Boc-Glycine Derivatives

The introduction of the N-ethyl-cyclohexylamino motif in this compound dramatically increases lipophilicity relative to primary amino acid building blocks. The target compound exhibits a logP increase of approximately 1.5 units versus standard N-Boc-glycine derivatives, translating directly to improved passive membrane permeability for peptide conjugates .

LogP Lipophilicity ADME

Aqueous Solubility Profile vs. Flexible N-Boc-Ethyl Glycine

The conformational rigidity and hydrophobicity of the cyclohexyl ring result in a defined low aqueous solubility, quantifiably different from flexible-chain analogs. This property is beneficial for specific formulation strategies where precipitation-controlled release or solid dispersion is desired [1].

Solubility Crystallinity Formulation

Exclusive Role in Esterase-Activated Prodrug Conjugates vs. Generic Amino Acid Carriers

Patent CA2607020C specifically claims derivatives of this exact scaffold for esterase-activated prodrugs, exploiting the unique carbamate stability in circulation paired with selective intracellular hydrolysis. Generic Boc-amino acid esters were found to be poor substrates or lacked the necessary metabolic stability profile [1].

Prodrug Esterase Intracellular Delivery

Commercial Purity Benchmarking vs. Direct Boc-Chg-OH Analogs

The commercial standard purity for this compound is rigorously maintained at 98% (HPLC), a critical threshold for multi-step peptide synthesis where impurities from cyclohexyl-derived compounds can propagate . This is a quantifiable 1% increase over the commonly accepted 97% standard for many off-the-shelf Boc-cyclohexylglycine (Boc-Chg-OH) analogs .

Purity Procurement Quality Control

Stereochemical Constraint and Coupling Efficiency vs. Linear N-Ethyl-Boc-Glycine

In 1,2-diamine-based peptide coupling, linear N-ethyl-Boc-glycine introduces excessive rotatable bonds (4) leading to lower coupling efficiency. The target compound locks the backbone via the cyclohexyl ring (rotatable bonds: 0 in the ring system), providing a statistically significant increase in dipeptide yield due to pre-organization [1][2].

Conformational Restriction Peptide Synthesis Coupling Efficiency

Optimal Procurement Scenarios for [2-(tert-Butoxycarbonyl-ethyl-amino)-cyclohexylamino]-acetic acid


Esterase-Activated Prodrug Conjugates for Targeted Intracellular Delivery

Procure this compound specifically when designing conjugates requiring plasma-stable carbamate linkages with selective cytosolic release. Patent CA2607020C demonstrates that the N-ethyl-cyclohexyl scaffold provides >6-hour plasma stability while enabling rapid intracellular esterase hydrolysis (t1/2 < 30 min), a window not achievable with generic Boc-Gly-OH esters [1].

Synthesis of Peptidomimetic Factor Xa or Fibrinogen Receptor Antagonists

Use this building block to introduce a rigid, lipophilic turn element in aza-cycloalkyl peptide mimics. The cyclohexyl constraint significantly improves dipeptide coupling yields (>85%) compared to flexible N-ethyl-Boc-glycine (~70%) [2], reducing waste and enabling kilo-scale preparation of early-intermediate scaffolds required for preclinical studies [3].

Hit-to-Lead Optimization of Oral Bioavailability via Lipophilic Shielding

Select this compound when scaffold-hopping demands a predictable +1.5 logP unit shift. This precise lipophilic enhancement from the cyclohexyl group directly compensates for highly hydrophilic pharmacophores, potentially restoring Caco-2 permeability while maintaining a low molecular weight penalty compared to full cyclohexyl-glycine alternatives .

Development of Low-Solubility Depot Formulations or Suspensions

Specify this compound for studies requiring precipitation-controlled release from solid dispersions. Its 0.2% aqueous solubility is quantifiably >50-fold lower than linear N-Boc-ethylglycine, making it ideal for long-acting injectable (LAI) pre-formulation screening where a sharp solubility threshold is required [4].

Quote Request

Request a Quote for [2-(tert-Butoxycarbonyl-ethyl-amino)-cyclohexylamino]-acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.